N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The compound also features a tetrahydronaphthalene moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could vary widely.
Mode of action
Once the compound binds to its target, it could trigger a variety of responses. This could include inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical pathways
The compound’s effects could influence various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain substances .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups that can be metabolized would all play a role .
Result of action
The ultimate effects of the compound would depend on its specific targets and mode of action. This could range from killing cells (in the case of an anticancer drug) to reducing inflammation or relieving pain .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boron reagents to form carbon-carbon bonds
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential applications in cancer research due to its cytotoxic effects on certain cancer cell lines. It is also being studied for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be compared with other oxadiazole derivatives, such as:
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a dimethoxyphenyl group and exhibits similar biological activities.
4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Another compound with a dimethoxyphenyl group, known for its therapeutic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-10-9-16(12-18(17)27-2)20-23-24-21(28-20)22-19(25)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,3-6H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNKBQVCKSZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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